molecular formula C20H17Cl3N2O2 B034995 Omoconazole CAS No. 105102-19-0

Omoconazole

Cat. No.: B034995
CAS No.: 105102-19-0
M. Wt: 423.7 g/mol
InChI Key: JMFOSJNGKJCTMJ-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of omoconazole involves the reaction of 2,4-dichlorophenylacetonitrile with 4-chlorophenol in the presence of a base to form an intermediate. This intermediate is then reacted with 1-(2-chloroethyl)imidazole under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Omoconazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different antifungal properties .

Scientific Research Applications

Omoconazole has several scientific research applications:

    Chemistry: Used as a model compound to study azole antifungal mechanisms.

    Biology: Investigated for its effects on fungal cell membranes and ergosterol biosynthesis.

    Medicine: Applied in the treatment of fungal infections and studied for potential new therapeutic uses.

    Industry: Utilized in the formulation of antifungal creams and ointments

Mechanism of Action

Omoconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition disrupts the cell membrane structure, leading to increased permeability and cell lysis .

Comparison with Similar Compounds

Uniqueness of Omoconazole: this compound is unique due to its specific structural features, which provide a distinct spectrum of antifungal activity and pharmacokinetic properties. Its efficacy in treating certain resistant fungal strains makes it a valuable addition to the antifungal arsenal .

Properties

CAS No.

105102-19-0

Molecular Formula

C20H17Cl3N2O2

Molecular Weight

423.7 g/mol

IUPAC Name

1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole

InChI

InChI=1S/C20H17Cl3N2O2/c1-14(25-9-8-24-13-25)20(18-7-4-16(22)12-19(18)23)27-11-10-26-17-5-2-15(21)3-6-17/h2-9,12-13H,10-11H2,1H3/b20-14-

InChI Key

JMFOSJNGKJCTMJ-ZHZULCJRSA-N

SMILES

CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3

Isomeric SMILES

C/C(=C(\C1=C(C=C(C=C1)Cl)Cl)/OCCOC2=CC=C(C=C2)Cl)/N3C=CN=C3

Canonical SMILES

CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3

Key on ui other cas no.

74512-12-2

Related CAS

74299-76-6 (mononitrate)

Synonyms

Afongan
CM 8282
CM-8282
Fongamil
Fongarex
omoconazole
omoconazole mononitrate
omoconazole nitrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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